molecular formula C17H14ClN3O4 B6094386 4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide

4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide

Cat. No.: B6094386
M. Wt: 359.8 g/mol
InChI Key: QLADIYYPOGXCOF-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide is a quinazoline derivative characterized by a 4-oxo-1,4-dihydroquinazolin-2-yl core substituted with 6,7-dimethoxy groups. The benzamide moiety at position 2 of the quinazoline ring is further substituted with a 4-chloro group.

Properties

IUPAC Name

4-chloro-N-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-24-13-7-11-12(8-14(13)25-2)19-17(21-16(11)23)20-15(22)9-3-5-10(18)6-4-9/h3-8H,1-2H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLADIYYPOGXCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .

Scientific Research Applications

4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Quinazoline Core

Target Compound vs. Quinazolin-2,4-Dione Derivatives ()

Compounds 3a–d in feature a quinazolin-2,4-dione core instead of the 4-oxo-1,4-dihydroquinazoline system. For example:

  • Compound 3b: Incorporates a 4-chlorophenyl acryloyl group and a cyano substituent. Key Differences:
  • The quinazolin-2,4-dione core lacks the 6,7-dimethoxy groups present in the target compound.
  • The acryloyl and cyano groups in 3b introduce additional π-conjugation and electrophilic character, which may enhance reactivity in biological systems. Physical Properties: Higher melting point (225–227°C) compared to other analogs, attributed to stronger intermolecular interactions from the chloro and cyano groups .
Target Compound vs. 6,7-Dimethoxy-Substituted Analogs ()

The compound 4-{[6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-phenylbenzamide () shares the 6,7-dimethoxy substitution but includes a 2-methylbenzyl group and a phenylbenzamide side chain.

  • The absence of a chloro substituent reduces electron-withdrawing effects, which may alter binding affinity in enzyme interactions .

Benzamide Substituent Variations

Chloro vs. Sulfonamide Groups ()

Indapamide (), a therapeutic diuretic, is a benzamide derivative with a 3-(aminosulfonyl)-4-chloro substitution.

  • Functional Comparison: The sulfonamide group in indapamide confers acidity (pKa ~8.8), enhancing solubility in physiological conditions.
Thiourea-Linked Benzamides ()

Ligands such as 4-chloro-N-(dibenzylcarbamothioyl)benzamide () incorporate thiourea bridges instead of a direct quinazoline linkage.

  • Structural Implications :
    • The thiourea group enables metal coordination (e.g., Pd(II), Pt(II)), as demonstrated in their antimicrobial complexes.
    • The absence of a quinazoline ring in these analogs shifts their biological targets, emphasizing the importance of the heterocyclic core in the target compound .

Spectral and Analytical Data Comparison

Infrared (IR) Spectroscopy
  • Target Compound : Expected C=O stretches near 1660–1720 cm⁻¹ (quinazoline 4-oxo and benzamide carbonyls).
  • Compound 3b () : Shows C=O stretches at 1724 and 1670 cm⁻¹, alongside a CN stretch at 2221 cm⁻¹, absent in the target compound .
NMR Spectroscopy
  • Compound 3b : Aromatic protons appear at δ 7.25–8.05 ppm, while NH protons resonate at δ 11.62–11.64 ppm.
  • Target Compound : Anticipated downfield shifts for the 6,7-dimethoxy aromatic protons (δ ~6.8–7.5 ppm) and NH protons near δ 10–12 ppm .

Notes

Synthesis Challenges : The target compound’s 6,7-dimethoxy groups may require protective strategies during synthesis, as seen in similar quinazoline derivatives ().

Activity Gaps : Direct biological data for the target compound are sparse; inferences are drawn from structurally related compounds.

Solubility Considerations: Methoxy groups may improve aqueous solubility compared to non-polar analogs (e.g., ).

This analysis underscores the critical role of substituents in modulating the physicochemical and biological profiles of quinazoline-benzamide hybrids. Further studies on the target compound’s synthesis and activity are warranted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide

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